1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic molecule featuring a pyrazolo[3,4-b]pyridine core substituted with:
- A 1,1-dioxidotetrahydrothiophen-3-yl group at position 1 (a sulfone-containing tetrahydrothiophene ring).
- A methyl group at position 3.
- A phenethyl carboxamide moiety at position 4.
- A thiophen-2-yl group at position 5.
This structure combines nitrogen- and sulfur-containing heterocycles, which are common in bioactive molecules.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(2-phenylethyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-16-22-19(24(29)25-11-9-17-6-3-2-4-7-17)14-20(21-8-5-12-32-21)26-23(22)28(27-16)18-10-13-33(30,31)15-18/h2-8,12,14,18H,9-11,13,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQABZAVJKGVSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCCC4=CC=CC=C4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: acts as an activator of GIRK channels. It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels by 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide affects various biochemical pathways. These channels play a role in numerous physiological processes and potential therapeutic targets, including pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The pharmacokinetic properties of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Similar compounds have been shown to display nanomolar potency as girk1/2 activators with improved metabolic stability.
Result of Action
The activation of GIRK channels by 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context.
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide , known by its CAS number 942676-91-7 , is a member of the pyrazolopyridine class of compounds. This class has garnered interest due to its potential pharmacological properties, particularly in oncology and metabolic disorders. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
The primary biological activity of this compound is attributed to its role as a diacylglycerol acyltransferase 2 (DGAT2) inhibitor . DGAT2 is involved in lipid metabolism and energy homeostasis, making it a target for treating metabolic diseases and obesity. Inhibition of DGAT2 can lead to reduced lipid accumulation in cells, which is beneficial for conditions such as non-alcoholic fatty liver disease (NAFLD) and obesity-related disorders .
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for several cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| PC-3 (Prostate) | 0.87 | |
| MCF7 (Breast) | 1.5 | |
| A549 (Lung) | 2.0 | |
| HeLa (Cervical) | 4.3 |
These values indicate that the compound is particularly potent against prostate cancer cells (PC-3), suggesting a potential application in prostate cancer therapy.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this compound on PC-3 cells, it was found that treatment resulted in a statistically significant accumulation of cells in the G0/G1 phase of the cell cycle at 24 hours (p=0.004), indicating an arrest in the cell cycle that could lead to reduced proliferation . Furthermore, there was a notable decrease in cells at the G2/M phase at both 24 hours and 72 hours post-treatment.
Study 2: Apoptosis Induction
Another investigation focused on whether this compound could induce apoptosis in cancer cells. Results indicated that while there was no direct induction of apoptosis observed, the cell cycle arrest suggests that the compound may inhibit tumor growth through alternative pathways rather than through direct apoptosis .
Structure-Activity Relationship (SAR)
The structure of this compound allows for interactions with various biological targets due to its unique chemical moieties. The presence of the thiophene ring and the pyrazolo[3,4-b]pyridine scaffold contributes to its biological activity. Research into similar compounds has shown that modifications to these structures can enhance potency and selectivity against specific targets.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, which may include the following general steps:
- Formation of the Pyrazolo-Pyridine Core : This is often achieved through condensation reactions involving substituted pyrazoles and electrophilic reagents.
- Introduction of Functional Groups : Specific functional groups are introduced to enhance biological activity or improve solubility.
- Purification : Techniques such as chromatography are employed to achieve high purity and yield.
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in various diseases:
- Anticancer Activity : Research indicates that pyrazolo[3,4-b]pyridines can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting potential use in treating infections .
Biological Probes
The unique structural characteristics make this compound suitable as a biochemical probe to study various biological pathways:
- Enzyme Inhibition Studies : The compound can be utilized to investigate the inhibition mechanisms of specific enzymes, providing insights into metabolic pathways .
Material Science
Due to its heterocyclic nature, this compound can be incorporated into new materials with tailored properties:
- Polymer Chemistry : It can act as a building block for synthesizing novel polymers with specific mechanical or chemical properties .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets:
- Computational Chemistry Applications : These studies help in understanding how structural modifications might enhance biological activity and selectivity against target proteins .
Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives, it was found that certain modifications led to significant cytotoxicity against hematological tumor cell lines. For instance, a derivative showed an IC50 value of 1.00 ± 0.42 µM against erythroleukemia cells while maintaining low toxicity in normal cell lines .
Case Study 2: Enzyme Targeting
Another study focused on the compound's ability to inhibit specific kinases involved in inflammatory pathways. The results indicated that certain derivatives could effectively modulate these pathways, suggesting their potential use as anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-b]pyridine Derivatives
Compound 39 ():
- Structure : 1-(4-Fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide.
- Key Differences :
- Replaces the sulfone-tetrahydrothiophene with a 4-fluorobenzyl group.
- Uses a thiophen-2-ylmethyl carboxamide instead of phenethyl.
- The thiophenmethyl group may reduce steric hindrance compared to phenethyl, favoring binding in narrower active sites. Melting point (129°C) suggests moderate crystallinity, likely lower than the target compound due to reduced polarity .
Compound from :
- Structure : N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.
- Features ethyl and methyl substituents on the pyrazole ring.
- Implications :
Sulfone-Containing Analog ()
- Structure : Derivatives of 3,4-dibromotetrahydro-λ⁶-thiophene 1,1-dioxide.
- Key Similarity : Shares the 1,1-dioxidotetrahydrothiophene moiety.
- Implications: The sulfone group increases polarity, enhancing water solubility and hydrogen-bonding capacity. In the target compound, this group may improve crystallinity and stability compared to non-sulfone analogs .
Thiophene- and Phenethyl-Modified Compounds
Compound 1l ():
- Structure: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,1-a]pyridine-5,6-dicarboxylate.
- Key Similarity : Contains a phenethyl group and nitroaryl substituents.
- Implications :
Compounds from :
- Structures : Feature 1,4-dihydropyridine cores with thioether and carboxamide groups.
Research Implications
- Sulfone Group : Enhances solubility and hydrogen-bonding capacity, making the target compound advantageous for aqueous formulations or protein-binding applications .
- Thiophene vs. Fluorobenzyl : The thiophene in the target may offer better π-π stacking in hydrophobic environments compared to the fluorobenzyl group in Compound 39 .
- Phenethyl vs. Smaller Substituents : The phenethyl group in the target compound could improve binding affinity in targets requiring extended hydrophobic interactions (e.g., CNS receptors) .
Q & A
Q. What are the common synthetic routes for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclization reactions. For example, a related pyrazolo[4,3-b]pyridine derivative was prepared by heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, followed by bromination and Boc protection . Key steps include:
- Cyclization : Use of hydrazine derivatives to form the pyrazole ring.
- Boc Protection : Tert-butyloxycarbonyl (Boc) groups stabilize intermediates during coupling reactions (e.g., with aryl amines) .
- Cross-Coupling : Pd-catalyzed reactions (e.g., with XPhos ligand) enable regioselective functionalization .
Q. Which analytical techniques are most effective for characterizing the heterocyclic components of this compound?
- NMR Spectroscopy : and NMR are critical for confirming regiochemistry and substituent positions, particularly for thiophene and tetrahydrothiophene moieties .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyls and sulfones .
Advanced Research Questions
Q. How can regiochemical challenges during the synthesis of pyrazolo[3,4-b]pyridine derivatives be addressed?
Regioselectivity in pyrazolo-pyridine systems is influenced by:
- Reaction Conditions : Temperature and solvent polarity (e.g., DMF vs. THF) can direct cyclization pathways .
- Protecting Groups : Boc protection minimizes side reactions during coupling steps .
- Catalytic Systems : Pd(dba) with XPhos ligand enhances selectivity in cross-coupling reactions .
For example, highlights the use of THF/water mixtures to stabilize intermediates in analogous pyrazolo[3,4-c]pyridine syntheses.
Q. What computational methods are employed to predict the biological activity of this compound?
- Quantum Chemical Calculations : Used to model reaction pathways and electronic properties of heterocycles (e.g., thiophene ring interactions) .
- Molecular Docking : Predicts binding affinity to target proteins by simulating interactions with the pyrazolo-pyridine core and sulfone group .
- Reaction Path Search Algorithms : ICReDD’s approach combines computational and experimental data to optimize synthesis and activity prediction .
Q. How do variations in substitution patterns on the thiophene and tetrahydrothiophene moieties affect the compound’s physicochemical properties?
- Electron-Withdrawing Groups (EWGs) : Sulfone groups (1,1-dioxidotetrahydrothiophene) increase solubility and metabolic stability .
- Thiophene Substituents : 2-Thienyl groups enhance π-stacking interactions, as seen in analogous thieno[2,3-b]pyridines .
- Steric Effects : Phenethyl and methyl groups influence conformational flexibility, impacting binding kinetics .
Q. How can contradictory data from different synthesis protocols be resolved?
- Byproduct Analysis : LC-MS and NMR help identify impurities (e.g., regioisomers or unreacted intermediates) .
- Replication Studies : Reproducing methods from (Boc protection) and (alternative coupling strategies) under controlled conditions clarifies optimal pathways.
- Kinetic Studies : Monitoring reaction progress via in-situ IR or HPLC quantifies competing pathways .
Methodological Guidance
Q. What purification strategies are recommended for isolating this compound?
Q. How can the stability of the sulfone moiety be optimized during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
